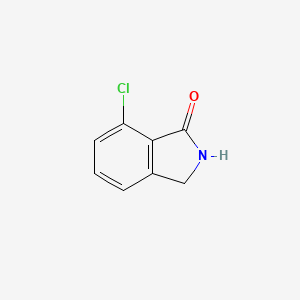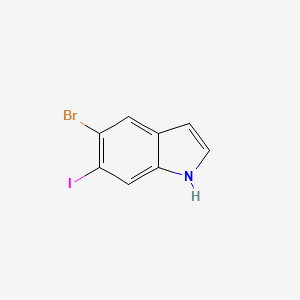
5-bromo-6-iodo-1H-indole
Overview
Description
5-Bromo-6-iodo-1H-indole is a compound with the molecular weight of 321.94 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 5-bromo-6-iodo-1H-indole is1S/C8H5BrIN/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H . This code provides a specific text string that represents a chemical structure. It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Scientific Research Applications
Application in Organic Chemistry and Drug Discovery
- Field : Organic Chemistry and Drug Discovery .
- Summary : Indole derivatives, including “5-bromo-6-iodo-1H-indole”, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology .
- Methods : The synthesis of indole derivatives involves various chemical reactions, including the Leimgruber–Batcho indole synthesis .
- Results : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .
Application in Synthesis of Phytoalexins
- Field : Organic Chemistry and Phytochemistry .
- Summary : “5-bromo-6-iodo-1H-indole” can be used in the synthesis of indole phytoalexins . Phytoalexins are substances produced by plants when exposed to physical, chemical, or biological stress .
- Methods : The synthesis of 5-bromosubstituted derivatives of indole phytoalexins involves a straightforward synthetic approach .
- Results : The synthesized compounds were screened in vitro for antiproliferative/cytotoxic activity against seven human cancer cell lines . Some analogues showed better or comparable activity to that of cisplatin .
Application in Alkaloid Synthesis
- Field : Organic Chemistry and Alkaloid Synthesis .
- Summary : Indole derivatives are prevalent moieties present in selected alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms .
- Methods : The synthesis of indole derivatives involves various chemical reactions .
- Results : The application of indole derivatives in the synthesis of alkaloids has attracted the attention of the chemical community . They show various biologically vital properties .
Application in Agrochemical, Pharmaceutical and Dyestuff Field
- Field : Agrochemical, Pharmaceutical and Dyestuff Field .
- Summary : “5-bromo-6-iodo-1H-indole” can be used in these fields . It is used as the starting material in the synthesis of 5-(α-fluorovinyl)-N-tosylindole .
- Methods : The synthesis involves various chemical reactions .
- Results : The synthesized compounds could potentially be used in agrochemical, pharmaceutical and dyestuff applications .
Application in Material Science
- Field : Material Science .
- Summary : Indole derivatives are used in the development of new materials . They are used in the synthesis of polymers and dyes .
- Methods : The synthesis involves various chemical reactions .
- Results : The synthesized compounds could potentially be used in the development of new materials .
Application in Agrochemical Field
- Field : Agrochemical Field .
- Summary : “5-bromo-6-iodo-1H-indole” can be used in the agrochemical field . It is used as the starting material in the synthesis of certain agrochemicals .
- Methods : The synthesis involves various chemical reactions .
- Results : The synthesized compounds could potentially be used in agrochemical applications .
Safety And Hazards
properties
IUPAC Name |
5-bromo-6-iodo-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrIN/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBYXSFYQDBLEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646818 | |
| Record name | 5-Bromo-6-iodo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-6-iodo-1H-indole | |
CAS RN |
1000343-06-5 | |
| Record name | 5-Bromo-6-iodo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-[4-(chlorosulfonyl)phenyl]propanoate](/img/structure/B1593007.png)
![2-Chlorothieno[2,3-d]pyrimidine](/img/structure/B1593008.png)
![N-[3-(Dipropylamino)-4-methoxyphenyl]acetamide](/img/structure/B1593009.png)
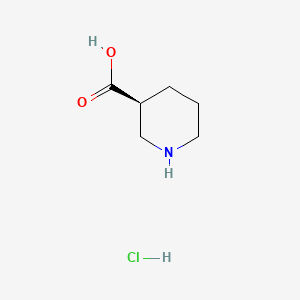
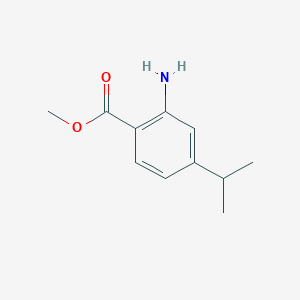
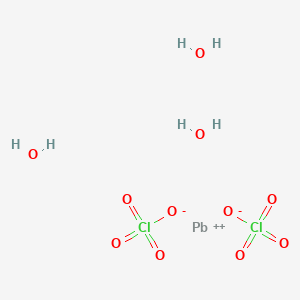
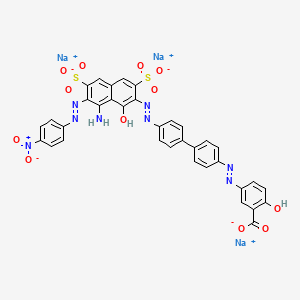
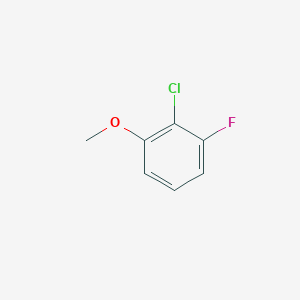
![5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one](/img/structure/B1593021.png)
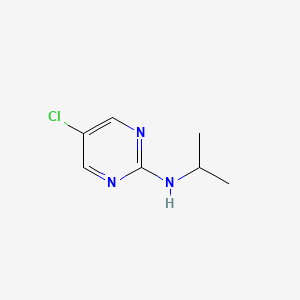
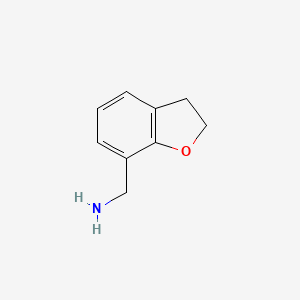

![4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B1593028.png)
